REACTION_CXSMILES
|
C(O)(=O)/C=C\C(O)=O.C1(CN2CCC(C[CH2:23][C:24]3[C:28]4[CH:29]=[C:30]5[CH2:35][C:34](=[O:36])[NH:33][C:31]5=[CH:32][C:27]=4[O:26][N:25]=3)CC2)C=CC=CC=1.N1C=CC=CC=1.O>CN(C)C=O>[CH3:23][C:24]1[C:28]2[CH:29]=[C:30]3[CH2:35][C:34](=[O:36])[NH:33][C:31]3=[CH:32][C:27]=2[O:26][N:25]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O.C1(=CC=CC=C1)CN1CCC(CC1)CCC1=NOC2=C1C=C1C(=C2)NC(C1)=O
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
660 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
127.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4 times)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (50% EtOAc/hexanes→100% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC2=C1C=C1C(=C2)NC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |